
Methyl 2,5-diaminopentanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5-diaminopentanoate hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2 and a molecular weight of 182.65 g/mol . It is a derivative of 2,5-diaminopentanoic acid and is commonly used in various chemical and biological research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-diaminopentanoate hydrochloride typically involves the esterification of 2,5-diaminopentanoic acid hydrochloride. One method involves adding acetyl chloride in methanol to 2,5-diaminopentanoic acid hydrochloride in methanol at a low temperature . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to produce the compound in bulk quantities. The scalability and reproducibility of the synthetic route are crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,5-diaminopentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 2,5-diaminopentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 2,5-diaminopentanoate hydrochloride involves its interaction with specific molecular targets and pathways. It is metabolized to form active intermediates that participate in various biochemical processes. The compound can act as a precursor for the synthesis of other biologically active molecules, influencing pathways related to amino acid metabolism and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 2,5-diaminopentanoate hydrochloride include:
- 2,5-diaminopentanoic acid
- Methyl 2,5-diaminopentanoate dihydrochloride
- L-Ornithine methyl ester dihydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and biological processes. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
methyl 2,5-diaminopentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-10-6(9)5(8)3-2-4-7;/h5H,2-4,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEUGHANSCCAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
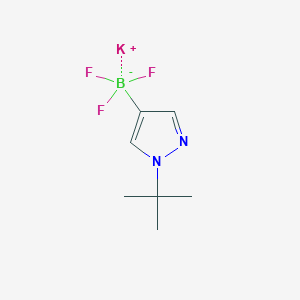
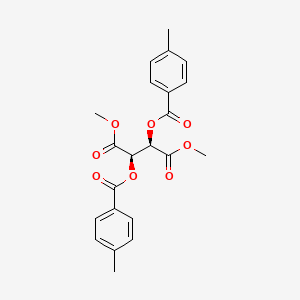
![5-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate](/img/structure/B7961903.png)
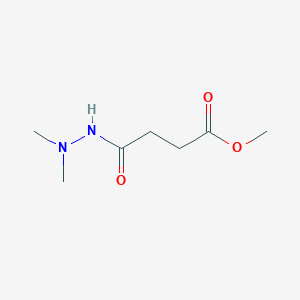
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B7961908.png)
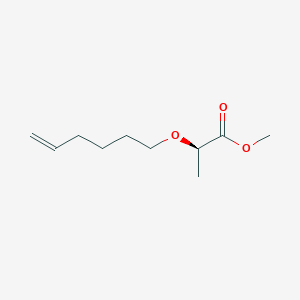
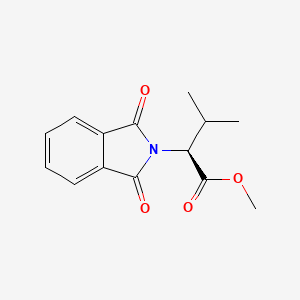
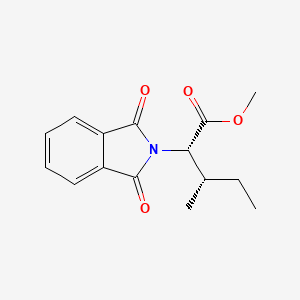
![methyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B7961938.png)
![Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-(1,3-dioxoisoindol-2-YL)pentanoate](/img/structure/B7961941.png)
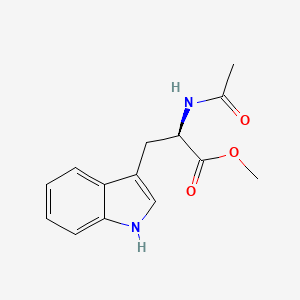
![Methyl (2S)-5-amino-2-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B7961956.png)
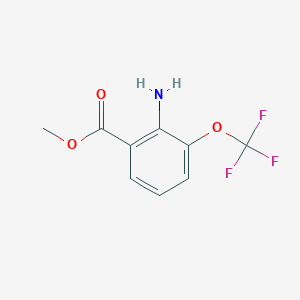
![1-Benzyl 5-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B7961967.png)
